(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine
CAS No.:
Cat. No.: VC15985293
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | [2-(oxetan-3-yloxy)pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C9H12N2O2/c10-4-7-2-1-3-11-9(7)13-8-5-12-6-8/h1-3,8H,4-6,10H2 |
| Standard InChI Key | LBGHJFWNLGVBQB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)OC2=C(C=CC=N2)CN |
Introduction
(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine is an organic compound that features a pyridine ring substituted with an oxetane moiety and a methanamine group. This unique structure makes it a versatile intermediate in synthetic organic chemistry, particularly in medicinal chemistry and organic synthesis. The compound's molecular formula is C9H12N2O2, and its molecular weight is approximately 180.20 g/mol, although some sources may slightly vary in this value.
Synthesis Methods
The synthesis of (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine can be approached through several methods, typically involving the reaction of pyridine derivatives with oxetane compounds under specific conditions. These methods highlight the compound's synthetic accessibility for research and application purposes.
Potential Applications
This compound has potential applications in various fields:
-
Medicinal Chemistry: Investigated for its biological activity, particularly in pharmacology, due to its unique structure.
-
Organic Synthesis: Used as a building block due to its functional groups that allow for further chemical modifications.
-
Biological Assays: Studied for its potential as a bioactive molecule.
Biological Activity and Interaction Studies
Interaction studies involving (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine are crucial for understanding its biological implications. These studies typically focus on its potential interactions with enzymes and receptors, which could modulate biological pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine. A comparison based on their functional groups and potential applications is as follows:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(Oxetan-3-yloxy)pyridine | C8H9NO | Lacks amine functionality; primarily used as an intermediate |
| 3-Methoxypyridin-4-amine | C7H8N2O | Contains methoxy group; studied for neuroactive properties |
| 2-Bromo-3-(oxetan-3-yloxy)pyridine | C8H8BrNO2 | Halogenated derivative; potential for enhanced reactivity |
| 3-Bromo-2-(oxetan-3-yloxy)pyridine | C8H8BrNO2 | Similar structure with different substitution pattern; used in synthetic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume